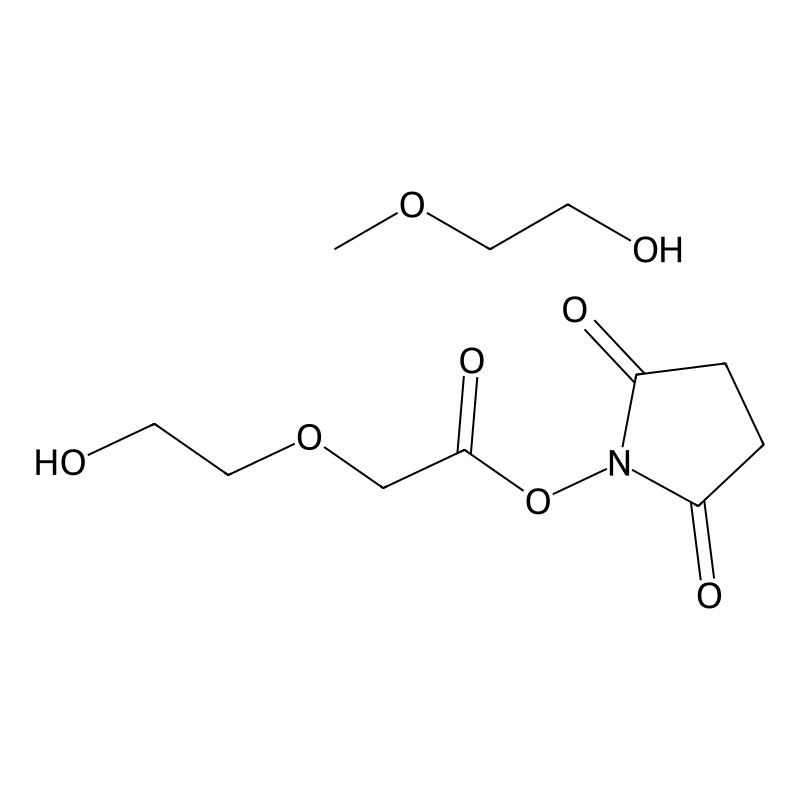

Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation:

mPEG5000-NHS is a versatile tool in bioconjugation, a technique used to link biomolecules (e.g., proteins, antibodies, drugs) to other molecules or surfaces. It achieves this due to two key functionalities:

- Polyethylene glycol (PEG) chain: This water-soluble polymer increases the biocompatibility and circulation time of the bioconjugate in the body by reducing its interaction with biological systems .

- N-hydroxysuccinimide (NHS) ester group: This group reacts readily with primary amines present on various biomolecules, forming a stable amide bond .

This combination allows mPEG5000-NHS to covalently attach to biomolecules, improving their stability, solubility, and reducing immunogenicity (the ability to trigger an immune response) .

Drug Delivery:

mPEG5000-NHS plays a crucial role in drug delivery systems by:

- Enhancing drug solubility: Attaching mPEG5000-NHS to poorly soluble drugs can significantly improve their solubility in water, facilitating their formulation and administration .

- Prolonging circulation time: The PEG chain in mPEG5000-NHS shields the drug from recognition and clearance by the body's immune system, allowing it to circulate for longer periods and reach its target site more effectively .

- Targeted delivery: mPEG5000-NHS can be used to attach targeting moieties (e.g., antibodies, peptides) to drugs, enabling them to specifically bind to diseased cells and reduce side effects .

Biosensing and Diagnostics:

mPEG5000-NHS is valuable in biosensing and diagnostics for:

- Immobilizing biomolecules on surfaces: It can covalently attach enzymes, antibodies, or other biorecognition elements onto surfaces like biosensor chips or microfluidic devices, facilitating the detection of specific targets .

- Reducing non-specific binding: The PEG chain in mPEG5000-NHS minimizes non-specific interactions between the biorecognition element and non-target molecules, improving assay sensitivity and specificity .

Other Applications:

mPEG5000-NHS finds applications in various other areas of scientific research, including:

Mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester is a derivative of polyethylene glycol, characterized by its molecular formula C11H19NO8 and a molecular weight of approximately 293.27 g/mol . This compound features a succinimidyl ester group that enhances its reactivity towards amine-containing molecules, making it valuable for conjugation purposes in biological systems.

The primary chemical reaction involving mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester is the formation of amide bonds with primary amines. The succinimidyl group reacts with the amine to form a stable covalent bond, facilitating the attachment of polyethylene glycol to proteins or other biomolecules. This reaction is crucial in creating bioconjugates for therapeutic and diagnostic applications.

Mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester exhibits low immunogenicity and enhances the solubility of conjugated molecules. Its ability to improve the pharmacokinetics of drugs by increasing circulation time and reducing renal clearance makes it an important tool in drug formulation. Additionally, the compound can help stabilize proteins against denaturation and degradation.

The synthesis of mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester typically involves the following steps:

- Activation of Polyethylene Glycol: The hydroxyl groups of polyethylene glycol are reacted with acetic anhydride to form acetate derivatives.

- Formation of Succinimidyl Ester: The activated polyethylene glycol is then treated with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the succinimidyl ester.

- Purification: The final product is purified through methods like precipitation or chromatography to obtain a high-purity compound suitable for biological applications .

Mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester has diverse applications including:

- Bioconjugation: Used to attach polyethylene glycol to proteins, peptides, or small molecules to enhance their therapeutic properties.

- Drug Delivery: Improves the pharmacokinetics and biodistribution of therapeutic agents.

- Diagnostics: Utilized in labeling agents for imaging techniques.

Studies have shown that mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester interacts favorably with various biomolecules, enhancing their stability and functionality. Its ability to form stable conjugates with proteins has been extensively evaluated, demonstrating improved solubility and reduced immunogenic responses in vivo.

Several compounds share structural similarities with mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester. Below is a comparison highlighting its uniqueness:

Mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester stands out due to its specific methylation and succinimidyl group, which enhance its reactivity and utility in bioconjugation applications.